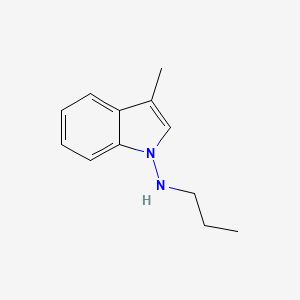
3-Methyl-N-propyl-1H-indol-1-amine
描述
3-Methyl-N-propyl-1H-indol-1-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-N-propyl-1H-indol-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, copper(I) bromide and cesium carbonate are used as catalysts in dimethyl sulfoxide (DMSO) at 35°C under inert atmospheres, yielding ~17.9% product after purification via column chromatography (hexane/ethyl acetate gradient) . Optimizing solvent choice (e.g., DMF vs. toluene) and reaction time (e.g., 48 hours) can improve yields. Characterization via H/C NMR and HRMS (e.g., ESI m/z 215 [M+H]) is critical for verifying structural integrity .
Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?
- Methodological Answer : Purity is commonly assessed via HPLC (e.g., 98.67% purity reported for structurally similar indole derivatives) and LC-MS . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For instance, indole derivatives with propylamine substituents may degrade via oxidation, forming indole-2-carboxylic acids; monitoring via TLC or mass spectrometry is recommended .
Advanced Research Questions
Q. What mechanistic insights exist for the neuropharmacological activity of this compound analogs?
- Methodological Answer : Structural analogs of this compound exhibit activity in neuropharmacology by modulating serotonin receptors or monoamine transporters. In vitro assays (e.g., radioligand binding studies using H-paroxetine) and computational docking (e.g., AutoDock Vina) can identify binding affinities. For example, substitution at the indole N-position (e.g., methyl vs. propyl) alters steric hindrance and receptor interaction .
Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound’s anticancer activity?
- Methodological Answer : Fluorination at the indole 7-position (as in 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) enhances metabolic stability and bioavailability, as shown in cell viability assays (e.g., IC values in MCF-7 breast cancer cells). Methyl groups at the indole 3-position may increase lipophilicity, improving blood-brain barrier penetration . SAR studies should combine synthetic chemistry with in vitro cytotoxicity screening (e.g., MTT assays) .
Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., "soluble" vs. undefined solubility in vs. 6) may arise from polymorphic forms or impurities. Use polarized light microscopy for crystal form analysis and dynamic vapor sorption (DVS) to study hygroscopicity. For stability, conduct forced degradation studies with UPLC-PDA-MS to identify degradation pathways .
属性
CAS 编号 |
850450-01-0 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-methyl-N-propylindol-1-amine |
InChI |
InChI=1S/C12H16N2/c1-3-8-13-14-9-10(2)11-6-4-5-7-12(11)14/h4-7,9,13H,3,8H2,1-2H3 |
InChI 键 |
NTHVHTLKYPSCSW-UHFFFAOYSA-N |
规范 SMILES |
CCCNN1C=C(C2=CC=CC=C21)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













